Cas no 1424383-25-4 (N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide)

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a specialized quinoline-based compound featuring a unique structural framework combining a cyanomethyl-cyclopropylamine moiety with a thiophene-substituted quinoline core. This molecular architecture imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of the thiophene ring enhances π-conjugation, while the cyclopropyl and cyanomethyl groups contribute to steric and electronic modulation. Its well-defined reactivity profile allows for further functionalization, enabling applications in drug discovery, particularly in targeting kinase inhibitors or heterocyclic scaffolds. The compound's stability and synthetic versatility make it a promising candidate for advanced research and development.
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide structure
1424383-25-4 structure
商品名:N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS番号:1424383-25-4
MF:C19H15N3OS
メガワット:333.406902551651
CID:6180542
PubChem ID:71883052

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26681443
    • N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
    • AKOS034698286
    • Z915448974
    • 1424383-25-4
    • N-(cyanomethyl)-N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide
    • インチ: 1S/C19H15N3OS/c20-9-10-22(13-7-8-13)19(23)15-12-17(18-6-3-11-24-18)21-16-5-2-1-4-14(15)16/h1-6,11-13H,7-8,10H2
    • InChIKey: LMMMHZHUZYGPCP-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1=CC(=C2C=CC=CC2=N1)C(N(CC#N)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 333.09358328g/mol
  • どういたいしつりょう: 333.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 85.2Ų

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26681443-0.05g
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
1424383-25-4 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 関連文献

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamideに関する追加情報

N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide: A Comprehensive Overview

The compound N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide, identified by the CAS number 1424383-25-4, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activity, making it a subject of extensive research in recent years.

At its core, this molecule is built around a quinoline skeleton, a heterocyclic aromatic system that serves as a versatile platform for various functional groups. The substitution pattern of the quinoline ring is crucial, with the thiophene moiety attached at the 2-position and the carboxamide group at the 4-position. The thiophene group, a five-membered aromatic ring containing sulfur, contributes to the compound's electronic properties and enhances its stability. The carboxamide group, on the other hand, introduces hydrogen bonding capabilities, which are essential for interactions in biological systems.

The substituents on the nitrogen atom of the carboxamide group further diversify the compound's properties. The presence of both a cyanomethyl and a cyclopropyl group introduces steric hindrance and unique electronic effects. The cyanomethyl group (CH₂CN) adds electron-withdrawing characteristics, which can influence the molecule's reactivity and solubility. Meanwhile, the cyclopropyl group introduces strain and rigidity, potentially affecting the molecule's conformational flexibility and binding affinity in target molecules.

Recent studies have highlighted the potential of this compound in drug discovery. Its structure suggests possible applications as a kinase inhibitor or a modulator of membrane-bound proteins. Researchers have explored its ability to bind to specific protein targets, leveraging computational chemistry tools such as molecular docking and dynamics simulations. These studies have revealed promising interactions with key residues in enzyme active sites, indicating potential therapeutic utility.

In addition to its biological applications, this compound has shown promise in materials science. Its aromatic system and functional groups make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The thiophene moiety is known to enhance charge transport properties, while the quinoline skeleton provides structural rigidity necessary for device stability.

From a synthetic standpoint, the construction of this compound involves multi-step reactions that highlight modern organic synthesis techniques. Key steps include Suzuki-Miyaura couplings for thiophene attachment and amide bond formations for introducing the carboxamide group. These methods are not only efficient but also scalable, making them suitable for both laboratory research and potential industrial applications.

The environmental impact of this compound is another area of interest. Researchers have evaluated its biodegradation pathways under various conditions, aiming to ensure that its use does not pose significant risks to ecosystems. Preliminary findings suggest that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment.

In conclusion, N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure enables versatile interactions in biological systems while offering opportunities in materials science. As research continues to unravel its full potential, this compound stands at the forefront of innovation in modern chemistry.

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